molecular formula C16H10F3N3O3 B2514807 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate CAS No. 452937-91-6

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate

Cat. No.: B2514807
CAS No.: 452937-91-6
M. Wt: 349.269
InChI Key: UIJSBEHDXMBYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is a complex organic compound that features a benzotriazine ring fused with a benzoate ester. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzotriazine ring followed by esterification with 2-(trifluoromethyl)benzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific functional groups. It can serve as a probe or a ligand in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its benzotriazine ring fused with a trifluoromethyl benzoate ester. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)12-7-3-1-5-10(12)15(24)25-9-22-14(23)11-6-2-4-8-13(11)20-21-22/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSBEHDXMBYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.